4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid recognized as a chemical chaperone. [, ] It is an FDA-approved drug used for treating urea cycle disorders. [, ] In scientific research, 4-PBA serves as a valuable tool due to its ability to alleviate endoplasmic reticulum (ER) stress, a cellular condition implicated in various diseases. [, , , ] This property makes 4-PBA relevant for research in fields like neurodegeneration, cancer, and metabolic disorders.
4-PBA primarily exerts its effects by acting as a chemical chaperone and histone deacetylase inhibitor (HDACi). [, ]
Chemical Chaperone Activity: 4-PBA can stabilize protein conformation, prevent misfolding and aggregation, and improve ER folding capacity. [, , , , , , , ] This alleviates ER stress, which is activated when unfolded or misfolded proteins accumulate in the ER. [, , , , , ]
Histone Deacetylase Inhibition: 4-PBA inhibits HDACs, enzymes that remove acetyl groups from histones. [, , , ] This inhibition leads to increased histone acetylation, promoting gene transcription. The impact of 4-PBA on gene expression likely contributes to its therapeutic effects in various diseases. [, ]
Alzheimer's Disease: 4-PBA has shown potential in preclinical studies for improving protein synthesis in astrocytes, suggesting a possible role in managing Alzheimer's disease. []
Amyotrophic Lateral Sclerosis (ALS): While 4-PBA derivatives effectively prevented aggregation of mutant SOD1 in vitro, they lacked efficacy in a mouse model of ALS, highlighting the complexity of translating in vitro findings. [] This underscores the need for further research to optimize 4-PBA-based strategies for neurodegenerative diseases.
Melanoma: 4-PBA reduced ER stress in thapsigargin-treated melanoma cells, suggesting a potential role in managing ER stress associated with cancer. []
Hepatocellular Carcinoma: 4-PBA promoted tumorigenesis in a mouse model by initiating liver cancer stem cells through PPAR-α activation and subsequent β-catenin signaling. []
Sepsis: 4-PBA, in combination with Cyclosporine A, showed synergistic beneficial effects on cardiovascular function in a rat model of sepsis, mainly by inhibiting ER stress and mPTP opening. [, ]
Pulmonary Fibrosis: 4-PBA alleviated bleomycin-induced pulmonary fibrosis in a mouse model, suggesting potential as a therapeutic agent for pulmonary fibrosis. []
Pain Management: 4-PBA attenuated formalin-induced pain in a rat model by inhibiting ER stress, indicating a potential role in pain management. []
Optimization of 4-PBA Derivatives: Developing derivatives with improved potency, pharmacokinetic properties, and targeted delivery to specific organs or cell types could enhance its therapeutic potential while minimizing potential side effects. [, , ]
Understanding Context-Specific Effects: Further research is needed to elucidate the molecular mechanisms underlying the diverse effects of 4-PBA in different cell types and disease models, particularly its contrasting roles in various cancers. [, ]
Clinical Translation of Preclinical Findings: While promising in preclinical studies, clinical trials are crucial to determine the safety and efficacy of 4-PBA and its derivatives in humans for various disease conditions. []
Combination Therapies: Exploring the synergistic potential of 4-PBA with other drugs, such as Cyclosporine A in sepsis, could lead to more effective treatment strategies. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4